molecular formula C26H26N4O5S2 B2637261 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 1216929-41-7

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2637261
CAS RN: 1216929-41-7
M. Wt: 538.64
InChI Key: NBUGIHJEHOFGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H26N4O5S2 and its molecular weight is 538.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The compound is involved in the synthesis and chemical reactions of heteroaromatic compounds. For instance, furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates undergo decarboxylative Claisen rearrangement, producing 2,3-disubstituted heteroaromatic products (D. Craig et al., 2005). This reaction pathway highlights the chemical reactivity of furan-2-ylmethyl groups, which are key components of the compound .

Anticancer Activity

The compound's structural analogs, particularly those incorporating thieno[2,3-d]pyrimidine and furan-2-ylmethyl groups, have shown promising anticancer activity. Derivatives synthesized from these structural motifs have demonstrated potent anticancer properties against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (H. Hafez et al., 2017). These findings suggest that compounds with similar structural features could be explored for their therapeutic potential in cancer treatment.

Antimicrobial and Antifungal Activity

A series of thienopyrimidine linked rhodanine derivatives, related structurally to the compound of interest, exhibited significant antimicrobial and antifungal activities. These compounds were effective against various bacterial and fungal strains, indicating the potential of such molecules for antimicrobial drug development (Nagaraju Kerru et al., 2019).

Analgesic and Anti-inflammatory Properties

Derivatives of thiazolopyrimidine, a moiety structurally related to the compound , were synthesized and evaluated for their analgesic and anti-inflammatory properties. These studies revealed that certain derivatives exhibit significant antinociceptive and anti-inflammatory activities, highlighting the potential of such compounds for the development of new analgesic and anti-inflammatory agents (T. Selvam et al., 2012).

properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5S2/c1-3-34-20-9-5-4-8-19(20)27-22(32)15-36-26-28-24-23(25(33)30(26)13-17-7-6-12-35-17)18-10-11-29(16(2)31)14-21(18)37-24/h4-9,12H,3,10-11,13-15H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUGIHJEHOFGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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